molecular formula C12H10ClNO3 B13700609 4-Chloro-7-methoxy-6-quinolyl Acetate

4-Chloro-7-methoxy-6-quinolyl Acetate

Cat. No.: B13700609
M. Wt: 251.66 g/mol
InChI Key: WTUMMCSMKWOBPS-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-6-quinolyl acetate is an organic compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-6-quinolyl acetate typically involves the reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methoxy-6-quinolyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-7-methoxy-6-quinolyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-6-quinolyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison: 4-Chloro-7-methoxy-6-quinolyl acetate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and has a broader range of applications .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

(4-chloro-7-methoxyquinolin-6-yl) acetate

InChI

InChI=1S/C12H10ClNO3/c1-7(15)17-12-5-8-9(13)3-4-14-10(8)6-11(12)16-2/h3-6H,1-2H3

InChI Key

WTUMMCSMKWOBPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=CN=C2C=C1OC)Cl

Origin of Product

United States

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